molecular formula C18H13N5O2 B4302770 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine

3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B4302770
M. Wt: 331.3 g/mol
InChI Key: BRBWPTPBALQJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine ringsPyrazolo[1,5-a]pyrimidines are known for their significant roles in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine typically involves a regioselective, time-efficient, and one-pot route. This process includes a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents. The reaction is often carried out under microwave-assisted conditions, which significantly reduces reaction times and improves yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot microwave-assisted synthesis method mentioned above is scalable and can be adapted for industrial applications. This method is distinguished by its operational simplicity, broad substrate scope, and pot-economy, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Electrophilic substitution: The nitro group can participate in electrophilic substitution reactions.

    Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Cyclocondensation: The initial synthesis involves a cyclocondensation reaction.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself. Further functionalization can lead to derivatives such as 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to therapeutic effects, such as anxiolytic or hypnotic actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The nitro group allows for further functionalization, while the phenyl groups contribute to the compound’s stability and photophysical properties .

Properties

IUPAC Name

3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c19-17-16(23(24)25)18-20-14(12-7-3-1-4-8-12)11-15(22(18)21-17)13-9-5-2-6-10-13/h1-11H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBWPTPBALQJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NN23)N)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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